DNMT1 Inhibitory Activity of N-[4-(Methylamino)benzoyl]-L-glutamic Acid Versus 5-Azacytidine
N-[4-(Methylamino)benzoyl]-L-glutamic acid (reported as NSC 138419) inhibits human recombinant full-length DNMT1 with an IC₅₀ of 6.70E+4 nM (67 μM) in an in vitro enzymatic assay [1]. In contrast, the nucleoside analog 5-azacytidine, a clinically used DNMT1 inhibitor, exhibits an IC₅₀ of 0.2 μM (200 nM) against the same target [2].
| Evidence Dimension | IC₅₀ for human DNMT1 inhibition |
|---|---|
| Target Compound Data | 6.70E+4 nM (67 μM) |
| Comparator Or Baseline | 5-Azacytidine: 0.2 μM (200 nM) |
| Quantified Difference | ~335-fold lower potency for target compound |
| Conditions | Target compound: human recombinant full-length N-terminal GST tagged DNMT1 (residues 2-1632) expressed in Sf9 insect cells, using poly(dI-dC) as substrate. Comparator: various DNMT1 enzyme assays. |
Why This Matters
This compound serves as a lower-potency tool for studying DNMT1 inhibition without the cytotoxic nucleoside incorporation effects of 5-azacytidine.
- [1] BindingDB. BDBM50610588 CHEMBL5269562: Affinity Data IC₅₀: 6.70E+4 nM for human DNMT1. View Source
- [2] Abcam. 5-Azacytidine (ab142744): DNMT1 inhibitor with IC₅₀ = 0.2 μM. View Source
